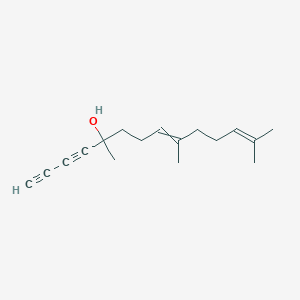
Pyridine, 1,1'-((1,1'-biphenyl)-2,2'diyldicarbonyl)bis(1,2,3,4-tetrahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 1,1’-((1,1’-biphenyl)-2,2’diyldicarbonyl)bis(1,2,3,4-tetrahydro-) is a complex organic compound with the molecular formula C24H24N2O2 and a molecular weight of 372.4596 This compound is characterized by its unique structure, which includes a biphenyl core linked to two pyridine rings through dicarbonyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,1’-((1,1’-biphenyl)-2,2’diyldicarbonyl)bis(1,2,3,4-tetrahydro-) typically involves multi-step organic reactions. One common approach is the condensation of biphenyl-2,2’-dicarboxylic acid with pyridine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Pyridine, 1,1’-((1,1’-biphenyl)-2,2’diyldicarbonyl)bis(1,2,3,4-tetrahydro-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
科学研究应用
Pyridine, 1,1’-((1,1’-biphenyl)-2,2’diyldicarbonyl)bis(1,2,3,4-tetrahydro-) has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and probes for studying biological processes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials
作用机制
The mechanism of action of Pyridine, 1,1’-((1,1’-biphenyl)-2,2’diyldicarbonyl)bis(1,2,3,4-tetrahydro-) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative used .
相似化合物的比较
Similar Compounds
Similar compounds include other biphenyl derivatives and pyridine-based molecules, such as:
- Pyridine, 1,1’-((1,1’-biphenyl)-4,4’diyldicarbonyl)bis(1,2,3,4-tetrahydro-)
- Pyrazolo[3,4-d]pyrimidine derivatives
- Imidazo[1,2-a]pyridine derivatives
Uniqueness
What sets Pyridine, 1,1’-((1,1’-biphenyl)-2,2’diyldicarbonyl)bis(1,2,3,4-tetrahydro-) apart is its unique biphenyl-pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
52882-85-6 |
|---|---|
分子式 |
C24H24N2O2 |
分子量 |
372.5 g/mol |
IUPAC 名称 |
[2-[2-(3,4-dihydro-2H-pyridine-1-carbonyl)phenyl]phenyl]-(3,4-dihydro-2H-pyridin-1-yl)methanone |
InChI |
InChI=1S/C24H24N2O2/c27-23(25-15-7-1-8-16-25)21-13-5-3-11-19(21)20-12-4-6-14-22(20)24(28)26-17-9-2-10-18-26/h3-7,9,11-15,17H,1-2,8,10,16,18H2 |
InChI 键 |
GJDQHPROATWTCW-UHFFFAOYSA-N |
规范 SMILES |
C1CC=CN(C1)C(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)N4CCCC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


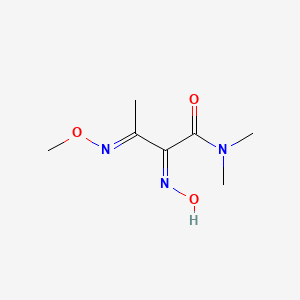
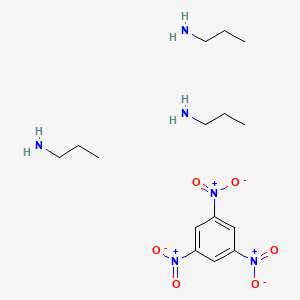


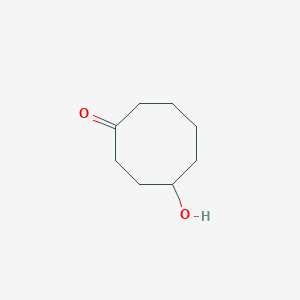
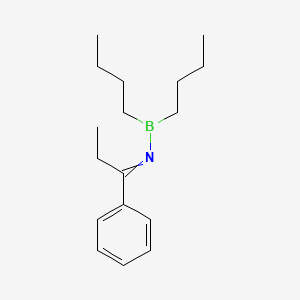
![Benzenethiol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B14630758.png)
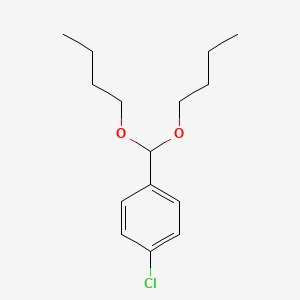
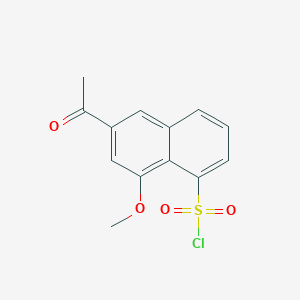

![4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14630786.png)
methanone](/img/structure/B14630805.png)
![Spiro[cyclopropane-1,9'-xanthene]](/img/structure/B14630807.png)
